Simmitecan
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Overview
Description
Simmitecan: is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. This compound is a derivative of camptothecin, a natural alkaloid with significant anti-tumor properties. This compound has shown promising results in preclinical and clinical studies for its anti-cancer activities, particularly against solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Simmitecan is synthesized through a multi-step process involving the modification of camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and substitution reactions .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: : Simmitecan undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the ester group leads to the formation of the active metabolite, chimmitecan. Oxidation and reduction reactions can modify the functional groups, affecting the compound’s stability and activity .
Common Reagents and Conditions: : Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products: : The major product formed from the hydrolysis of this compound is chimmitecan, which retains the anti-tumor activity. Other products from oxidation and reduction reactions may include various derivatives with altered pharmacokinetic properties .
Scientific Research Applications
Chemistry: : In chemistry, simmitecan is used as a model compound to study the mechanisms of topoisomerase I inhibition and the structure-activity relationships of camptothecin derivatives .
Biology: : In biological research, this compound is employed to investigate the cellular processes affected by topoisomerase I inhibition, including DNA damage response and cell cycle regulation .
Medicine: : Clinically, this compound is being explored for its potential to treat various cancers, particularly solid tumors. It has shown efficacy in preclinical models and early-phase clinical trials .
Industry: : In the pharmaceutical industry, this compound is being developed as a therapeutic agent, with ongoing research to optimize its formulation and delivery methods .
Mechanism of Action
Simmitecan exerts its effects by inhibiting topoisomerase I, an enzyme that alleviates torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA breaks, leading to apoptosis in rapidly dividing cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are primarily related to DNA damage response and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds: : Other compounds similar to simmitecan include irinotecan and topotecan, which are also camptothecin derivatives with topoisomerase I inhibitory activity .
Uniqueness: : this compound is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to other camptothecin derivatives. These modifications also contribute to its improved pharmacokinetic profile and reduced toxicity .
Properties
CAS No. |
1247847-78-4 |
---|---|
Molecular Formula |
C34H39ClN4O6 |
Molecular Weight |
635.1 g/mol |
IUPAC Name |
[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1 |
InChI Key |
UWNITDCAZZJJFF-GXUZKUJRSA-N |
SMILES |
O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl. |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Simmitecan; Camptothecin LP. |
Origin of Product |
United States |
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